Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative featuring a fused bicyclic heterocyclic core. Its structure includes:
- Position 3: A p-tolyl (4-methylphenyl) substituent.
- Position 7: A [1,1'-biphenyl]-4-carbonyl group.
- Position 5: An ethyl carboxylate ester.
This compound is synthesized via multi-step protocols involving condensation and cyclization reactions, as described for analogous pyrrolo[1,2-c]pyrimidine derivatives .
Properties
CAS No. |
618070-18-1 |
|---|---|
Molecular Formula |
C30H24N2O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-7-(4-phenylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C30H24N2O3/c1-3-35-30(34)25-17-28(29(33)24-15-13-22(14-16-24)21-7-5-4-6-8-21)32-19-31-26(18-27(25)32)23-11-9-20(2)10-12-23/h4-19H,3H2,1-2H3 |
InChI Key |
OFHKLXGOIZWRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-c]pyrimidine core.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that compounds within the pyrrolo[1,2-c]pyrimidine family exhibit notable biological activities. Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate may have applications in:
- Anticancer Research : Compounds in this class have shown promising results against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant anticancer activity against HCT116 and MCF-7 cells . These findings indicate that this compound might be explored as a potential lead compound for developing new anticancer agents.
- Kinase Inhibition : Studies on related compounds have indicated their ability to inhibit key kinases involved in cancer progression. For example, certain pyrrolo derivatives have been shown to inhibit CDK2 and EGFR kinases effectively . This suggests that this compound could also exhibit similar inhibitory effects.
Case Studies and Research Findings
Several studies highlight the potential applications of similar pyrrolo derivatives:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| Compound A | Anticancer (HCT116) | 0.009 µM |
| Compound B | EGFR Inhibitor | <0.05 µM |
| Compound C | CDK Inhibitor | 10–23% inhibition |
These findings underscore the importance of further investigating this compound for its potential therapeutic benefits .
Mechanism of Action
The mechanism of action of Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl and pyrrolo[1,2-c]pyrimidine moieties are crucial for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[1,2-c]pyrimidine derivatives exhibit diverse bioactivities and photophysical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrrolo[1,2-c]pyrimidine Derivatives
*Calculated based on molecular formula (C30H25N2O3).
Key Findings:
Substituent Effects on Fluorescence :
- The 3,4-dimethoxybenzoyl group at C7 in the derivative achieves a quantum yield of 55%, attributed to extended π-conjugation. The target compound’s biphenyl carbonyl group may similarly enhance fluorescence but requires experimental validation.
Regioselectivity in Synthesis :
- Pyrrolo[1,2-c]pyrimidine derivatives exhibit preferential substitution at C7 due to enhanced nucleophilic reactivity at this position, as demonstrated by DFT studies . This explains the prevalence of electron-withdrawing groups (e.g., carbonyls) at C7.
Biological Potential: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl at C3) are explored as tyrosine kinase inhibitors for cancer therapy , while others show antitubercular or antiviral activity . The target compound’s p-tolyl group may modulate lipophilicity, influencing bioavailability.
Structural Diversity :
- Substitutions at C3 (e.g., biphenylyl, dimethoxyphenyl) and C7 (e.g., chlorobenzoyl, nitrobenzoyl ) significantly alter physicochemical properties. For example, methoxy groups increase solubility, while halogens enhance metabolic stability.
Biological Activity
Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound that belongs to the pyrrolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 460.52 g/mol. The compound features a unique combination of a biphenyl carbon chain and a p-tolyl group attached to a pyrrolopyrimidine core, which may confer distinct biological properties compared to other similar compounds .
| Property | Value |
|---|---|
| Molecular Formula | C30H24N2O3 |
| Molecular Weight | 460.52 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
Anticancer Properties
Preliminary studies suggest that compounds within the pyrrolo[1,2-c]pyrimidine family exhibit significant biological activities, particularly in anticancer applications. This compound has shown potential as an anticancer agent through various mechanisms:
- Cell Line Studies : Research indicates that derivatives of pyrrolopyrimidines can inhibit cancer cell proliferation. For instance, compounds designed with similar structures have demonstrated antiproliferative activities against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer) with IC50 values ranging from to .
- Mechanism of Action : The compound may act by inhibiting key kinases involved in cell cycle regulation and apoptosis pathways. For example, studies have identified that certain pyrrolopyrimidine derivatives inhibit CDK2 and EGFR kinases, leading to cell cycle arrest and reduced tumor growth .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:
- Molecular Docking : Computational docking studies can predict how the compound binds to specific targets such as EGFR and CDK kinases. These studies help identify binding affinities and potential inhibitory effects on these targets.
- In Vitro Assays : Laboratory experiments using human cancer cell lines assess the compound's efficacy in inhibiting cell growth and inducing apoptosis.
Case Studies
Several case studies have explored the biological activity of related pyrrolopyrimidine compounds:
- Study on Anticancer Activity :
- Kinase Inhibition Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
